(E)-Ethyl3-(2-(benzyloxy)-2-oxoethoxy)acrylate
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Overview
Description
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, coatings, adhesives, and various other industrial processes. This particular compound features an ethyl ester group, a benzyloxy group, and an acrylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate typically involves the esterification of (E)-3-(2-(benzyloxy)-2-oxoethoxy)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: Used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate involves its ability to undergo various chemical transformations. The acrylate moiety can participate in polymerization reactions, while the benzyloxy group can be modified to introduce different functional groups. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
(E)-Ethyl 3-(2-(benzyloxy)-2-oxoethoxy)acrylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. Its ethyl ester group provides different reactivity compared to methyl or propyl esters, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
ethyl (E)-3-(2-oxo-2-phenylmethoxyethoxy)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-18-13(15)8-9-17-11-14(16)19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVANPRYMJDUQR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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